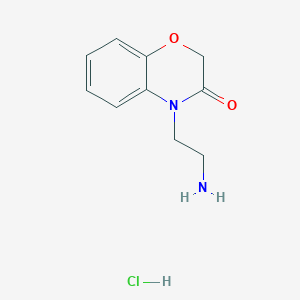

4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

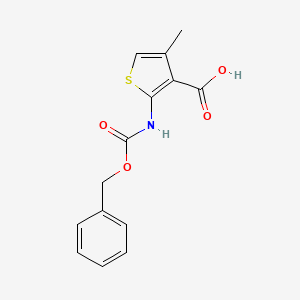

4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride, also known as BEO, is a chemical compound that has been widely studied for its potential applications in scientific research. BEO is a benzoxazine derivative that exhibits a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experiments.

Aplicaciones Científicas De Investigación

Serine Protease Inhibitor

AEBSF is an irreversible serine protease inhibitor . It has been shown to inhibit several serine proteases such as trypsin, chymotrypsin, plasmin, kallikrein, and thrombin . It inhibits these enzymes by acylation of the active site .

Alternative to PMSF and DFP

AEBSF is used as an alternative to PMSF (Phenylmethylsulfonyl fluoride) and DFP (Diisopropyl fluorophosphate) . Compared to PMSF and DFP, AEBSF offers lower toxicity, improved solubility in water, and improved stability in aqueous solutions .

Use in Cell Culture

AEBSF has been used in cell culture in concentrations of up to 0.25mM . It is stable in aqueous solutions between pH 5-6, but has limited stability above pH 7.5 .

SREBP Protein Activation

AEBSF is used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . S1P is a serine protease located in the Golgi apparatus, responsible for activating the sterol regulatory element-binding proteins (SREBPs) .

Characterization of SREBP Inhibition

By selectively inhibiting S1P, AEBSF can be used to characterize the downstream result of SREBP inhibition and its influence on cholesterol regulation .

Storage and Handling

AEBSF is stored at -20°C and protected from light . Working concentrations of AEBSF are usually between 0.1-1.0mM and should be made daily .

Mecanismo De Acción

Target of Action

The primary targets of 4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride, also known as AEBSF, are serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .

Mode of Action

AEBSF acts as an irreversible inhibitor of serine proteases . It covalently modifies the hydroxyl group of serine residues, causing an additional 183.0354 Da to be added to each modified residue . This modification prevents the serine protease from performing its normal function, thereby inhibiting its activity .

Biochemical Pathways

AEBSF affects multiple biochemical pathways due to its broad-spectrum inhibition of serine proteases. For instance, it can inhibit the activity of chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes are involved in various pathways, including the digestion of dietary proteins, blood clotting, fibrinolysis, and the activation of peptide hormones and growth factors .

Pharmacokinetics

AEBSF is a water-soluble compound, which enhances its bioavailability . .

Result of Action

The inhibition of serine proteases by AEBSF can have various molecular and cellular effects, depending on the specific protease being inhibited. For example, inhibiting digestive proteases can affect protein digestion, while inhibiting clotting factors can affect blood coagulation .

Action Environment

The action of AEBSF can be influenced by environmental factors such as pH. AEBSF is more stable at low pH values . Its inhibitory activity can be maintained for up to six months if stored refrigerated at a pH of less than 7 . Its stability decreases significantly in solutions with a ph higher than 7 .

Propiedades

IUPAC Name |

4-(2-aminoethyl)-1,4-benzoxazin-3-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-5-6-12-8-3-1-2-4-9(8)14-7-10(12)13;/h1-4H,5-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWGPHKAIUICAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1235439-92-5 |

Source

|

| Record name | 4-(2-aminoethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-5-nitrothiophene-2-carboxamide](/img/structure/B2524492.png)

![3-{[(3Z)-2-oxo-5-phenyl-2,3-dihydrofuran-3-ylidene]methyl}phenyl acetate](/img/structure/B2524493.png)

![Lithium 1-cyclobutyl-5-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2524494.png)

![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2524496.png)

![(1R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2524500.png)

![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)

![6-Benzyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2524506.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(thiophen-2-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2524508.png)